3-Chloro-1-methylpyrazol-4-amine;hydrochloride

Descripción

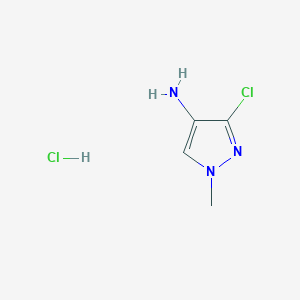

3-Chloro-1-methylpyrazol-4-amine hydrochloride (CAS: 63680-90-0) is a pyrazole-derived compound characterized by a chloro-substituted pyrazole ring with a methyl group at position 1 and an amine group at position 4, stabilized as a hydrochloride salt. This structure confers reactivity and versatility, making it a key intermediate in pharmaceutical and agrochemical synthesis. Its applications span drug discovery, ligand design, and catalysis due to its ability to participate in nucleophilic substitution and coupling reactions .

Propiedades

IUPAC Name |

3-chloro-1-methylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3.ClH/c1-8-2-3(6)4(5)7-8;/h2H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEDTDDBNJJBFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2503204-41-7 | |

| Record name | 3-chloro-1-methyl-1H-pyrazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 3-chloro-1-methylpyrazole with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt to enhance stability and solubility.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiols, and primary amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

Aplicaciones Científicas De Investigación

Medicinal Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds, including 3-Chloro-1-methylpyrazol-4-amine; hydrochloride, exhibit potent antimicrobial properties. For instance, compounds with similar structures have shown significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) in the low microgram range .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown activity against protein tyrosine phosphatase 1B (PTP1B), which is relevant in diabetes and obesity treatment. A related compound exhibited an IC50 value of 0.63 μM, indicating strong inhibition potential .

Agricultural Applications

Pesticide Development

3-Chloro-1-methylpyrazol-4-amine; hydrochloride is being explored as a precursor for developing new pesticide formulations. Its ability to modify biological pathways in pests makes it a candidate for creating effective agrochemicals. The synthesis of this compound can be optimized to enhance its efficacy and reduce environmental impact .

Case Studies

Case Study 1: Antibacterial Evaluation

A study investigated the antibacterial properties of various pyrazole derivatives, including 3-Chloro-1-methylpyrazol-4-amine; hydrochloride. The results indicated that modifications at specific positions on the pyrazole ring significantly influenced antibacterial activity, with some derivatives outperforming standard antibiotics like ciprofloxacin .

Case Study 2: Pesticidal Efficacy

In another study focusing on pesticide efficacy, formulations containing 3-Chloro-1-methylpyrazol-4-amine; hydrochloride were tested against common agricultural pests. The results showed promising insecticidal activity, suggesting that this compound could be developed into a viable agricultural product .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 3-Chloro-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations :

- Substituent Effects: The presence of a methyl group at position 1 (as in 63680-90-0) enhances steric stability compared to non-methylated analogs like 4331-28-6 .

- Chlorine Positioning : Chlorine at position 3 (63680-90-0) vs. position 4 (1909336-62-4) alters electronic distribution, affecting reactivity in cross-coupling reactions .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound Name (CAS) | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | pKa (Predicted) |

|---|---|---|---|---|

| 3-Chloro-1-methylpyrazol-4-amine HCl | 182.03 | Not reported | High (polar solvents) | 2.40 ± 0.10 |

| 1-Methyl-1H-pyrazol-4-amine HCl | 145.58 | Not reported | Moderate | 3.20 ± 0.10 |

| 4-Chloro-1,3-dimethylpyrazol-5-amine HCl | 210.10 | Not reported | Low (organic solvents) | 1.90 ± 0.10 |

| 3-Chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine HCl | 279.13 | 157–158 (mp) | Moderate | 2.80 ± 0.10 |

Key Observations :

Key Observations :

- Pharmaceutical Relevance : Pyridinyl-containing derivatives () are prioritized in kinase inhibitor development due to enhanced target binding .

- Agrochemical Utility : 63680-90-0 is used in fungicide synthesis, whereas 1909336-62-4 is more common in herbicide research .

Pharmacological and Industrial Relevance

- 63680-90-0 : Demonstrated utility in dopamine receptor modulation studies (linked to ) due to its amine-chloride synergy.

- 1909336-62-4 : Highlighted in agricultural research for its herbicidal activity against broadleaf weeds .

- Pyridinyl Derivatives: Patent data () emphasize their role in oncology drug pipelines, with improved bioavailability over non-aromatic analogs.

Actividad Biológica

3-Chloro-1-methylpyrazol-4-amine; hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique pyrazole structure, combined with the presence of a chlorine atom, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

3-Chloro-1-methylpyrazol-4-amine; hydrochloride has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C4H6ClN3 |

| Molecular Weight | 135.56 g/mol |

| Solubility | Soluble in water |

| Appearance | White to off-white crystalline powder |

The biological activity of 3-Chloro-1-methylpyrazol-4-amine; hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chlorine atom enhances its lipophilicity and binding affinity, which can modulate various biological pathways:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate inflammation and cell survival.

Biological Activity

Research indicates that 3-Chloro-1-methylpyrazol-4-amine; hydrochloride exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been documented in several studies. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that 3-Chloro-1-methylpyrazol-4-amine; hydrochloride may exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, it has been tested on human breast cancer cells, where it inhibited cell growth and promoted apoptotic pathways.

Case Studies

Several case studies highlight the biological activity of 3-Chloro-1-methylpyrazol-4-amine; hydrochloride:

-

Study on Antimicrobial Effects :

- Objective : To evaluate the antimicrobial efficacy against E. coli.

- Method : Disk diffusion method was employed.

- Results : The compound showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity.

-

Anti-inflammatory Research :

- Objective : To assess the anti-inflammatory effects in a murine model.

- Method : Administration of the compound was performed in lipopolysaccharide-induced inflammation models.

- Results : A marked reduction in TNF-alpha and IL-6 levels was observed, supporting its anti-inflammatory potential.

-

Anticancer Activity :

- Objective : To investigate the effects on breast cancer cell lines.

- Method : MTT assay was used to assess cell viability.

- Results : The compound reduced cell viability significantly at higher concentrations, suggesting its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for 3-Chloro-1-methylpyrazol-4-amine hydrochloride?

The synthesis typically involves multi-step reactions starting with pyrazole ring formation. For example, 3-Chloro-1-methylpyrazol-4-amine derivatives can be synthesized via nucleophilic substitution or coupling reactions. A specific protocol involves reacting a pyridine-substituted pyrazole precursor with alkynyl or methoxyethyl amines under acidic conditions, followed by HCl treatment to form the hydrochloride salt . Key steps include:

- Temperature control (e.g., 180–182°C for crystallization).

- Solvent selection (e.g., ethanol or methanol for optimal solubility).

- Purification via recrystallization or chromatography to achieve >95% purity.

Q. What spectroscopic methods validate the structure of this compound?

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical. For instance:

- ¹H NMR (400 MHz, CDCl₃): Peaks at δ 9.22 (d, J=2.5 Hz), 8.67 (dd, J=5.3, 1.0 Hz), and 3.81 (d, J=2.4 Hz) confirm substituent positions .

- EI MS : A molecular ion peak at m/z 234 (M+H⁺) aligns with the molecular formula .

- X-ray crystallography may resolve bond angles and 3D conformation for advanced structural validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

- Temperature : Lower temperatures (e.g., 0–5°C) reduce side reactions during chlorination.

- Catalysts : Bases like NaOH enhance nucleophilic substitution efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reagent solubility for coupling reactions .

- Purification : Gradient column chromatography with silica gel or reverse-phase HPLC removes impurities .

Q. What computational methods predict the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

- Electron density distribution : Identifies nucleophilic/electrophilic sites for reaction design .

- Thermochemical accuracy : Predicts bond dissociation energies (e.g., C-Cl bond) with <3 kcal/mol deviation from experimental data .

- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions for solubility predictions .

Q. How can researchers resolve contradictions in reported biological activities?

Discrepancies may arise from purity, assay conditions, or structural analogs. Mitigation strategies include:

- Purity validation : Use HPLC-MS to confirm >98% purity .

- Standardized assays : Compare IC₅₀ values under identical conditions (pH, temperature).

- Structural analogs : Reference a comparative table (e.g., substituent effects on bioactivity) :

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 3-Chloro-1-methylpyrazol-4-amine HCl | Moderate | Significant |

| 1-Ethyl analog | Low | Moderate |

Methodological Challenges

Q. What strategies address low yields in large-scale synthesis?

- Flow chemistry : Enhances heat/mass transfer for exothermic reactions (e.g., HCl salt formation) .

- Catalyst recycling : Immobilized catalysts (e.g., Pd on carbon) reduce costs in coupling steps .

- In-line analytics : Real-time NMR or IR monitors reaction progress to minimize byproducts .

Q. How to design derivatives for enhanced pharmacological properties?

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy to trifluoromethyl) to improve target binding .

- Pro-drug strategies : Introduce hydrolyzable groups (e.g., esters) for controlled release .

- Toxicity screening : Use in silico tools (e.g., ADMET Predictor™) to prioritize low-toxicity candidates .

Data Contradiction Analysis

Q. Why do computational and experimental bond lengths differ?

Discrepancies often stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.